1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride
Description
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride (CAS: 98549-88-3) is a heterocyclic compound with the molecular formula C₇H₆N₂O·HCl and a molecular weight of 170.59 g/mol. It is a light yellow solid and a key intermediate in pharmaceutical synthesis. Notably, it serves as a precursor for Venetoclax (ABT-199), a selective BCL-2 inhibitor used in cancer therapy, and in the development of VEGFR-2 inhibitors for angiogenesis regulation . Its structure features a pyrrolopyridine core with a hydroxyl group at position 5, which enhances hydrogen-bonding interactions in target proteins .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-3-5-1-2-8-7(5)9-4-6;/h1-4,10H,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXRWXSDQSCWEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrolo[2,3-b]pyridine ring .
Industrial production methods often involve optimizing these conditions to increase yield and purity. This may include the use of advanced catalysts and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles under basic conditions.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is characterized by a fused bicyclic structure that includes a pyrrole ring and a pyridine ring. The presence of a hydroxyl group at the 5-position enhances its solubility and reactivity, making it suitable for various biological applications. The hydrochloride salt form further improves its solubility in aqueous environments, facilitating its use in pharmacological studies.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
This compound has shown significant potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. Research indicates that derivatives of this compound can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, studies have reported IC50 values against FGFR1–4 in the nanomolar range, indicating strong inhibitory activity against these targets .
Case Study: Cancer Treatment
A notable case study involved the evaluation of a derivative of this compound, which exhibited potent FGFR inhibitory activity and was able to significantly inhibit the proliferation of breast cancer cells (4T1 cell line) while inducing apoptosis . This highlights the compound's potential as a therapeutic agent for treating cancers associated with aberrant FGFR signaling pathways.
Applications in Drug Development
Targeting SGK-1 Kinase
Another significant application of this compound is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase is involved in various physiological processes including electrolyte balance and cell proliferation. Inhibition of SGK-1 has therapeutic implications for renal and cardiovascular diseases . Compounds targeting SGK-1 may provide novel treatment strategies for conditions mediated by this kinase.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include reactions with various aldehydes under controlled conditions to yield derivatives with enhanced biological activity . The ability to modify this compound allows for the development of a library of derivatives with tailored properties for specific therapeutic targets.
Summary Table: Applications and Activities
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride involves its interaction with specific molecular targets. For instance, as a VEGFR-2 inhibitor, it binds to the receptor and blocks its activity, thereby inhibiting angiogenesis. In the case of BCL-2 inhibition, it binds to the BCL-2 protein, preventing it from exerting its anti-apoptotic effects, leading to cancer cell death .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
The biological and chemical properties of pyrrolopyridine derivatives are highly dependent on substituents. Below is a comparative analysis:
- Hydroxyl Group Impact : The -OH group in the target compound enables strong hydrogen bonding, critical for binding to BCL-2 and VEGFR-2. In contrast, halogenated analogs (e.g., 5-Bromo-6-chloro derivatives) exhibit increased lipophilicity, favoring membrane permeability but reducing solubility .
- Nitro Group Limitations : The nitro-substituted analog (CAS 1190318-01-4) was discontinued due to stability issues, highlighting the importance of substituent selection in drug development .
Pharmacological Activity
- Kinase Inhibition : Derivatives like 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridines () exhibit protein kinase inhibition, whereas the hydroxylated target compound shows specificity for BCL-2 and VEGFR-2 .
- Salt Forms : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride in ), enhancing bioavailability in vivo .
Physicochemical and Commercial Comparison
Key Research Findings
Venetoclax Synthesis : The hydroxyl group in 1H-Pyrrolo[2,3-b]pyridin-5-ol HCl is critical for forming hydrogen bonds with BCL-2’s hydrophobic groove, achieving IC₅₀ values <1 nM .
Halogen vs. Hydroxyl : Chloro or bromo substituents increase metabolic stability but reduce solubility compared to hydroxylated derivatives .
Salt Forms : Hydrochloride salts (e.g., the target compound) show better pharmacokinetic profiles than free bases or nitro derivatives .
Biological Activity
1H-Pyrrolo[2,3-b]pyridin-5-ol hydrochloride is a synthetic compound belonging to the pyrrolo[2,3-b]pyridine class, characterized by its fused bicyclic structure consisting of a pyrrole and a pyridine ring. This compound has gained significant attention due to its promising biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers and other diseases.
The hydrochloride salt form of 1H-Pyrrolo[2,3-b]pyridin-5-ol enhances its solubility in water, making it suitable for diverse biological applications. The compound's chemical reactivity allows for modifications that can enhance its biological activity or create derivatives with improved properties .
This compound primarily functions as a selective inhibitor of FGFRs. The interaction between the compound and FGFRs involves hydrogen bonding and hydrophobic interactions within the receptor's active site. Studies show that specific modifications to the compound can enhance its binding affinity and selectivity towards different FGFR isoforms .
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. Key findings include:
- Inhibition of Cell Proliferation : Derivatives of this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance, one study reported IC50 values in the nanomolar range against FGFR1–4 .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. For example, derivative 4h exhibited potent FGFR inhibitory activity and effectively induced apoptosis in breast cancer 4T1 cells .
- Inhibition of Migration and Invasion : The compound also significantly inhibits the migration and invasion of cancer cells, which is crucial for preventing metastasis .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on FGFR Inhibition :
- Synthesis and Evaluation of Derivatives :
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | Chlorine substituent at position 5 | Potentially active against various kinases |
| 1H-pyrrolo[2,3-b]pyridin-6-ol | Hydroxyl group at position 6 | Exhibits different kinase inhibitory properties |
| 5-Hydroxy-1H,pyrrolo[2,3-b]pyridin-2-one | Hydroxyl group at position 5 | Similar activity profile but varies in potency |
These compounds differ mainly in their substituents and positions on the pyrrolopyridine scaffold, influencing their biological activities and therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
